molecular formula C8H4N4O6 B373922 dnqx CAS No. 2379-57-9

dnqx

Cat. No.: B373922
CAS No.: 2379-57-9
M. Wt: 252.14 g/mol
InChI Key: RWVIMCIPOAXUDG-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

The action, efficacy, and stability of DNQX can be influenced by various environmental factors. It is known that this compound is part of the human exposome, suggesting that its action can be influenced by factors such as exposure levels, route of administration, and individual physiological differences .

Preparation Methods

Synthetic Routes and Reaction Conditions: FG-9041 can be synthesized through a multi-step process involving the nitration of quinoxaline derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of FG-9041 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: FG-9041 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

FG-9041 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

FG-9041 is unique in its high selectivity and potency as a non-NMDA glutamate receptor antagonist. Similar compounds include:

Uniqueness of FG-9041: FG-9041 stands out due to its specific binding affinity for AMPA and kainate receptors, making it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVIMCIPOAXUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178476
Record name 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-57-9
Record name DNQX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2379-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FG 9041
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG-9041
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-9041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the acidity of DNQX influence its interaction with the GluA2 receptor?

A1: Research indicates that this compound primarily exists in an anionic form (DNQXA1) at physiological pH []. This anionic form demonstrates stronger binding affinity to the GluA2 receptor compared to its neutral counterpart. Molecular dynamics studies suggest that the negatively charged amidic oxygens in DNQXA1 form favorable interactions with the positively charged Arg845 residue within the GluA2 binding pocket, contributing to its enhanced binding [].

Q2: What computational methods have been employed to study the interaction of this compound with the GluA2 receptor?

A2: Researchers have utilized molecular dynamics simulations to investigate the binding mode and interactions between this compound and the GluA2 receptor []. These simulations provide insights into the dynamic behavior of the ligand-receptor complex and can help rationalize the observed binding affinities. Additionally, various computational methods, including density functional theory (DFT) using B3LYP, M06-2X, ωB97XD, and CBS-QB3, have been employed to estimate the pKa values of this compound, aiding in understanding its ionization state at physiological pH [].

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